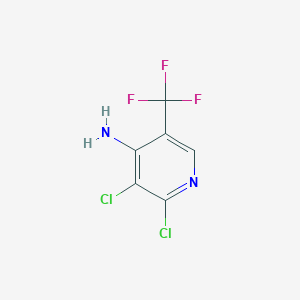

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine

Descripción general

Descripción

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H2Cl2F3N . It is reported as an intermediate of herbicide .

Synthesis Analysis

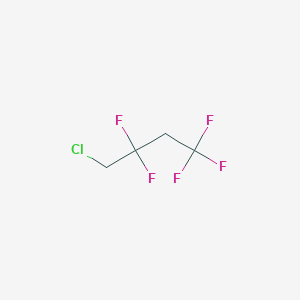

Various methods of synthesizing 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions . A stepwise liquid-phase/vapor–phase synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine has also been reported .Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine consists of a pyridine ring with two chlorine atoms and a trifluoromethyl group attached to it .Chemical Reactions Analysis

The chloride in 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a liquid at 20°C with a boiling point of 80°C/20mmHg and a density of 1.549 g/mL at 25°C . Its refractive index is 1.475 .Aplicaciones Científicas De Investigación

Synthesis and Pesticide Application

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a significant fluorine-containing pyridine derivative primarily used in the synthesis of pesticides. The compound has been extensively reviewed for its synthesis methods, highlighting its importance in modern agrochemical development. The review of its synthesis processes offers valuable insights into optimizing production methods for agricultural applications, emphasizing its role in creating more effective pest control solutions (Lu Xin-xin, 2006).

Development of Anticancer Agents

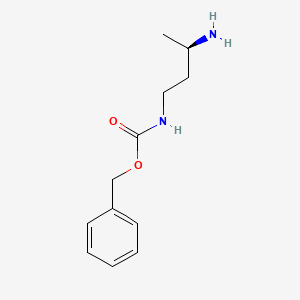

A novel approach involving this compound has been explored in the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which have shown promising anticancer activity. These derivatives were tested against various cancer cell lines, including lung, breast, prostate, and cervical cancer, with some compounds exhibiting significant bioactivity at micro molar concentrations. This research demonstrates the potential of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine in the development of new anticancer therapies (K. Chavva et al., 2013).

Chemical Synthesis and Ligand Development

The compound's versatility is further showcased in its application in chemical synthesis and ligand development. For instance, it serves as a starting material for synthesizing novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine analogues through a cost-effective process that includes initial substitution followed by Suzuki coupling. This methodological innovation opens new avenues for developing pyrimidine derivatives with potential applications in various fields, including medicinal chemistry and material science (B. Ravi Shankar et al., 2021).

Fluorous Synthesis of Pyrimidines

Additionally, the compound has been utilized in the fluorous synthesis of disubstituted pyrimidines, a process that involves the attachment of a fluorous phase tag for intermediate and product purification. This innovative synthetic strategy enhances the efficiency and environmental compatibility of producing pyrimidine derivatives, further underscoring the compound's role in advancing green chemistry and sustainable chemical practices (Wei Zhang, 2003).

Safety And Hazards

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is classified as Acute Tox. 4 for inhalation and oral intake, Aquatic Chronic 2, Eye Dam. 1, and Skin Sens. 1 . It is recommended to avoid contact with skin, eyes, and clothing, and ensure that eyewash stations and safety showers are close to the workstation location .

Direcciones Futuras

Currently, the major use of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine will be discovered in the future .

Propiedades

IUPAC Name |

2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F3N2/c7-3-4(12)2(6(9,10)11)1-13-5(3)8/h1H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSOZYZBQVGYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670547 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |

CAS RN |

431942-80-2 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)

![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)

![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)

![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)

![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)

![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)